Cas no 67526-95-8 (Thapsigargin)

Thapsigargin structure
Nom du produit:Thapsigargin
Numéro CAS:67526-95-8
Le MF:C34H50O12
Mégawatts:650.75
MDL:MFCD00083511
CID:505196
PubChem ID:24278762
Thapsigargin Propriétés chimiques et physiques
Nom et identifiant
-
- Thapsigargin
- THAPSIGARGIN(RG)
- Thapsigargin,(3S,3aR,4S,6S,6AR,7S,8S,9bS)-6-(Acetyloxy)-2,3,3a,4,5,6,6a,7,8,9b-decahydro-3,3a-dihydroxy-3,6,9-trimethyl-8-[[(2Z)-2-methyl-1-oxo-2-butenyl]oxy]-2-oxo-4-(1-oxobutoxy)azuleno[4,5-b]furan-
- Pamoic acid disodium salt
- rcrawastenumberu217
- sesquiterpene lactone
- sesquiterpene lactone tetraester
- Thallium mononitrate
- THALLIUM NITRATE
- thallous
- THALLOUS NITRATE
- thallous nitrate TlNO3,orthorhombic
- Thapsigargin,(3S,3aR,4S,6S,6AR,7S,8S,9bS)-6-(Acetyloxy)-2,3,3a,4,5,6,6a,7,8,9b-decahydro-3,3a-dihydroxy-3,6,9-trimethyl-8-[[(2Z)-2-methyl-1-oxo-2-butenyl]oxy]-2-oxo-4-(1-oxobutoxy)azuleno[4,5-b]furan-7-yloctanoate
- CHEBI:9516
- CHEMBL96926
- UNII-Z96BQ26RZD
- Z96BQ26RZD
- [(3S,3aR,4S,6S,6aR,7S,8S,9bS)-6-acetyloxy-4-butanoyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-[(Z)-2-methylbut-2-enoyl]oxy-2-oxo-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-7-yl] octanoate
- Azuleno[4,5-b]furan octanoic acid deriv.
- (-)-Thapsigargin
- MFCD00083511
- HY-13433
- SCHEMBL82423
- NCGC00162381-06
- SR-01000076181
- AKOS024456410
- s7895
- NCGC00261947-01
- 123269-03-4
- OCTANOIC ACID [3S-[3ALPHA, 3ABETA, 4ALPHA, 6BETA, 6ABETA, 7BETA, 8ALPHA(Z),
- (3S,3aR,4S,6S,6AR,7S,8S,9bS)-6-(Acetyloxy)-2,3,3a,4,5,6,6a,7,8,9b-decahydro-3,3a-dihydroxy-3,6,9-trimethyl-8-[[(2Z)-2-methyl-1-oxo-2-butenyl]oxy]-2-oxo-4-(1-oxobutoxy)azuleno[4,5-b]furan-7-yl octanoate
- SDCCGSBI-0051229.P002
- HMS1791L03
- GTPL5351
- HMS1989L03
- C34H50O12
- (3S,3aR,4S,6S,6aR,7S,8S,9bS)-6-Acetoxy-4-(butyryloxy)-3,3a-dihydroxy-3,6,9-trimethyl-8-(((Z)-2-methylbut-2-enoyl)oxy)-2-oxo-2,3,3a,4,5,6,6a,7,8,9b-decahydroazuleno[4,5-b]furan-7-yl octanoate
- EU-0101262
- THAPSIGARGIN [MI]
- HMS3402L03
- n-7-yl ester (9CI)
- (3S,3aR,4S,6S,6aR,7S,8S,9bS)-6-(acetyloxy)-4-(butanoyloxy)-3,3a-dihydroxy-3,6,9-trimethyl-8-{[(2Z)-2-methylbut-2-enoyl]oxy}-2-oxo-2H,3H,3aH,4H,5H,6H,6aH,7H,8H,9bH-azuleno[4,5-b]furan-7-yl octanoate
- octanoic acid, (3S,3aR,4S,6S,6aR,7S,8S,9bS)-6-(acetyloxy)-2,3,3a,4,5,6,6a,7,8,9b-decahydro-3,3a-dihydroxy-3,6,9-trimethyl-8-[[(2Z)-2-methyl-1-oxo-2-butenyl]oxy]-2-oxo-4-(-oxobutoxy)azuleno[4,5-b]furan
- AC-32567
- 67526-95-8
- CS-0006886
- Q3981006
- CHEBI:93212
- HB1118
- C09561
- BDBM50035612
- 9BALPHA]]-6-(ACETYLOXY)-2,3,-3A,4,5,6,6A,7,8,9B-DECAHYDRO-3,3A-DIHYDROXY-3,6,9-TRIMETHYL-8-[(2-METHYL-1-OXO-2-BUTENYL)OX
- NCGC00016060-08
- BSPBio_001501
- Thapsigargin, >=98% (HPLC), solid film
- SR-01000076181-5
- Octanoic Acid [3s-[3alpha, 3abeta, 4alpha, 6beta,6abeta, 7beta, 8alpha(Z), 9balpha]]-6-(Acetyloxy)-2,3,-3a,4,5,6,6a,7,8,9b-Decahydro-3,3a-Dihydroxy-3,6,9-Trimethyl-8-[(2-Methyl-1-Oxo-2-Butenyl)oxy]-2-Oxo-4-(1-Oxobutoxy)-Azuleno[4,5-B]furan-7-Yl Ester
- HMS3263N06
- MLS006010944
- IDI1_033971
- Octanoic acid, 6-(acetyloxy)-2,3,3a,4,5,6,6a,7,8,9b-decahydro-3,3a-dihydroxy-3,6,9-trimethyl-8-[(2-methyl-1-oxo-2-butenyl)oxy]-2-oxo-4-(1-oxobutoxy)azuleno[4,5-b]furan-7-yl ester, [3S-[3alpha,3abeta,4
- AS-56389
- (3S,3aR,4S,6S,6aR,7S,8S,9bS)-6-(acetyloxy)-4-(butanoyloxy)-3,3a-dihydroxy-3,6,9-trimethyl-8-{[(2Z)-2-methylbut-2-enoyl]oxy}-2-oxo-2,3,3a,4,5,6,6a,7,8,9b-decahydroazuleno[4,5-b]furan-7-yl octanoate
- NCGC00162381-05
- BRD-K69023402-001-02-5
- Azuleno[4,5-b]furan, octanoic acid deriv.
- -7-yl ester
- octanoic acid {3S-[3alpha,3abeta,4alpha,6beta,6abeta,7beta,8alpha(Z),9balpha]}-6-(acetoxy)-2,3,3a,4,5,6,6a,7,8,9b-decahydro-3,3a-dihydroxy-3,6,9-trimethyl-8-[(2-methyl-1-oxo-2-butenyl)oxy]-2-oxo-4-(1-oxobutoxy)-azuleno[4,5-b]furan-7-yl ester
- LP01262
- HMS1361L03
- (3S,3aR,4S,6S,6AR,7S,8S,9bS)-6-(Acetyloxy)-2,3,3a,4,5,6,6a,7,8,9b- decahydro-3,3a-dihydroxy-3,6,9-trimethyl-8-[[(2Z)-2-methyl-1-oxo-2-butenyl]oxy]-2-oxo-4-(1-oxobutoxy)azuleno[4,5-b]furan-7-yl octanoate
- Octanoic acid, (3S,3aR,4S,6S,6aR,7S,8S,9bS)-6-(acetyloxy)-2,3,3a,4,5,6,6a,7,8,9b-decahydro-3,3a-dihydroxy-3,6,9-trimethyl-8-[[(2Z)-2-methyl-1-oxo-2-butenyl]oxy]-2-oxo-4-(1-oxobutoxy)azuleno[4,5-b]fura
- Octanoic acid, 6-(acetyloxy)-2,3,3a,4,5,6,6a,7,8,9b-decahydro-3,3a-dihydroxy-3,6,9-trimethyl-8-((2-methyl-1-oxo-2-butenyl)oxy)-2-oxo-4-(1-oxobutoxy)azuleno(4,5-b)furan-7-yl ester, (3S-(3alpha,3abeta,4alpha,6beta,6abeta,7beta,8alpha(Z),9balpha))-
- TG1
- SMR001456557
- LMPR0103410001
- Y]-2-OXO-4-(1-OXOBUTOXY)-AZULENO[4,5-B]FURAN-7-YL ESTER
- (3S,3aR,4S,6S,6aR,7S,8S,9bS)-6-(acetyloxy)-2,3,3a,4,5,6,6a,7,8,9b-decahydro-3,3a-dihydroxy-3,6,9-trimethyl-8-[[(2Z)-2-methyl-1-oxo-2-buten-1-yl]oxy]-2-oxo-4-(1-oxobutoxy)azuleno[4,5-b]f uran-7-yl ester
- Tox21_501262
- OCTANOIC ACID, (3S,3AR,4S,6S,6AR,7S,8S,9BS)-6-(ACETYLOXY)-2,3,3A,4,5,6,6A,7,8,9B-DECAHYDRO-3,3A-DIHYDROXY-3,6,9-TRIMETHYL-8-(((2Z)-2-METHYL-1-OXO-2-BUTEN-1-YL)OXY)-2-OXO-4-(1-OXOBUTOXY)AZULENO(4,5-B)FURAN-7-YL ESTER
- T 9033
- Lopac0_001262
- CCG-205336
- SR-01000076181-1
- OCTANOIC ACID [3S-[3ALPHA, 3ABETA, 4ALPHA, 6BETA, 6ABETA, 7BETA, 8ALPHA(Z), 9BALPHA]]-6-(ACETYLOXY)-2,3,-3A,4,5,6,6A,7,8,9B-DECAHYDRO-3,3A-DIHYDROXY-3,6,9-TRIMETHYL-8-[(2-METHYL-1-OXO-2-BUTENYL)OX Y]-2-OXO-4-(1-OXOBUTOXY)-AZULENO[4,5-B]FURAN-7-YL ESTER
- alpha,6beta,6abeta,7beta,8alpha(Z),9balpha]]-
- thapsigargine
- Tg
- Octanoic acid, (3S,3aR,4S,6S,6aR,7S,8S,9bS)-6-(acetyloxy)-2,3,3a,4,5,6,6a,7,8,9b-decahydro-3,3a-dihydroxy-3,6,9-trimethyl-8-[[(2Z)-2-methyl-1-oxo-2-buten-1-yl]oxy]-2-oxo-4-(1-oxobutoxy)azuleno[4,5-b]furan-7-yl ester
- Octanoic acid (3S-(3alpha,3abeta,4alpha,6beta,6abeta,7beta,8alpha(Z),9balpha))-6-(acetoxy)-2,3,3a,4,5,6,6a,7,8,9b-decahydro-3,3a-dihydroxy-3,6,9-trimethyl-8-((2-methyl-1-oxo-2-butenyl)oxy)-2-oxo-4-(1-oxobutoxy)-azuleno(4,5-b)furan-7-yl ester
- (3S,3aR,4S,6S,6aR,7S,8S,9bS)-6-(acetyloxy)-4-(butanoyloxy)-3,3a-dihydroxy-3,6,9-trimethyl-8-(((2Z)-2-methylbut-2-enoyl)oxy)-2-oxo-2H,3H,3aH,4H,5H,6H,6aH,7H,8H,9bH-azuleno(4,5-b)furan-7-yl octanoate
- Octanoic acid (3S-(3I+-,3abeta,4I+-,6I2,6abeta,7I2,8I+-(Z),9balpha))-6-(acetoxy)-2,3,3a,4,5,6,6a,7,8,9b-decahydro-3,3a-dihydroxy-3,6,9-trimethyl-8-((2-methyl-1-oxo-2-butenyl)oxy)-2-oxo-4-(1-oxobutoxy)-azuleno(4,5-b)furan-7-yl ester
- Octanoic acid (3S-(3a,3abeta,4a,6b,6abeta,7b,8a(Z),9balpha))-6-(acetoxy)-2,3,3a,4,5,6,6a,7,8,9b-decahydro-3,3a-dihydroxy-3,6,9-trimethyl-8-((2-methyl-1-oxo-2-butenyl)oxy)-2-oxo-4-(1-oxobutoxy)-azuleno(4,5-b)furan-7-yl ester
- ((3S,3aR,4S,6S,6aR,7S,8S,9bS)-6-acetyloxy-4-butanoyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-((Z)-2-methylbut-2-enoyl)oxy-2-oxo-4,5,6a,7,8,9b-hexahydroazuleno(4,5-b)furan-7-yl) octanoate
- (3S,3aR,4S,6S,6aR,7S,8S,9bS)-6-(acetyloxy)-4-(butanoyloxy)-3,3a-dihydroxy-3,6,9-trimethyl-8-(((2Z)-2-methylbut-2-enoyl)oxy)-2-oxo-2,3,3a,4,5,6,6a,7,8,9b-decahydroazuleno(4,5-b)furan-7-yl octanoate
- Octanoate {3S-[3a,3abeta,4a,6b,6abeta,7b,8a(Z),9balpha]}-6-(acetoxy)-2,3,3a,4,5,6,6a,7,8,9b-decahydro-3,3a-dihydroxy-3,6,9-trimethyl-8-[(2-methyl-1-oxo-2-butenyl)oxy]-2-oxo-4-(1-oxobutoxy)-azuleno[4,5-b]furan-7-yl ester
- AT23806
- NCGC00016060-04
- Octanoate {3S-[3alpha,3abeta,4alpha,6beta,6abeta,7beta,8alpha(Z),9balpha]}-6-(acetoxy)-2,3,3a,4,5,6,6a,7,8,9b-decahydro-3,3a-dihydroxy-3,6,9-trimethyl-8-[(2-methyl-1-oxo-2-butenyl)oxy]-2-oxo-4-(1-oxobutoxy)-azuleno[4,5-b]furan-7-yl ester
- Octanoate {3S-[3I+-,3abeta,4I+-,6I2,6abeta,7I2,8I+-(Z),9balpha]}-6-(acetoxy)-2,3,3a,4,5,6,6a,7,8,9b-decahydro-3,3a-dihydroxy-3,6,9-trimethyl-8-[(2-methyl-1-oxo-2-butenyl)oxy]-2-oxo-4-(1-oxobutoxy)-azuleno[4,5-b]furan-7-yl ester
- DA-68135
- Octanoic acid {3S-[3a,3abeta,4a,6b,6abeta,7b,8a(Z),9balpha]}-6-(acetoxy)-2,3,3a,4,5,6,6a,7,8,9b-decahydro-3,3a-dihydroxy-3,6,9-trimethyl-8-[(2-methyl-1-oxo-2-butenyl)oxy]-2-oxo-4-(1-oxobutoxy)-azuleno[4,5-b]furan-7-yl ester
- IXFPJGBNCFXKPI-FSIHEZPISA-N
- Octanoate (3S-(3I+-,3abeta,4I+-,6I2,6abeta,7I2,8I+-(Z),9balpha))-6-(acetoxy)-2,3,3a,4,5,6,6a,7,8,9b-decahydro-3,3a-dihydroxy-3,6,9-trimethyl-8-((2-methyl-1-oxo-2-butenyl)oxy)-2-oxo-4-(1-oxobutoxy)-azuleno(4,5-b)furan-7-yl ester
- Octanoate (3S-(3a,3abeta,4a,6b,6abeta,7b,8a(Z),9balpha))-6-(acetoxy)-2,3,3a,4,5,6,6a,7,8,9b-decahydro-3,3a-dihydroxy-3,6,9-trimethyl-8-((2-methyl-1-oxo-2-butenyl)oxy)-2-oxo-4-(1-oxobutoxy)-azuleno(4,5-b)furan-7-yl ester
- Octanoate (3S-(3alpha,3abeta,4alpha,6beta,6abeta,7beta,8alpha(Z),9balpha))-6-(acetoxy)-2,3,3a,4,5,6,6a,7,8,9b-decahydro-3,3a-dihydroxy-3,6,9-trimethyl-8-((2-methyl-1-oxo-2-butenyl)oxy)-2-oxo-4-(1-oxobutoxy)-azuleno(4,5-b)furan-7-yl ester
- DTXCID3020621
- Octanoic acid {3S-[3I+-,3abeta,4I+-,6I2,6abeta,7I2,8I+-(Z),9balpha]}-6-(acetoxy)-2,3,3a,4,5,6,6a,7,8,9b-decahydro-3,3a-dihydroxy-3,6,9-trimethyl-8-[(2-methyl-1-oxo-2-butenyl)oxy]-2-oxo-4-(1-oxobutoxy)-azuleno[4,5-b]furan-7-yl ester
-
- MDL: MFCD00083511
- Piscine à noyau: 1S/C34H50O12/c1-9-12-13-14-15-17-24(37)43-28-26-25(20(5)27(28)44-30(38)19(4)11-3)29-34(41,33(8,40)31(39)45-29)22(42-23(36)16-10-2)18-32(26,7)46-21(6)35/h11,22,26-29,40-41H,9-10,12-18H2,1-8H3/b19-11-/t22-,26+,27-,28-,29-,32-,33+,34+/m0/s1
- La clé Inchi: IXFPJGBNCFXKPI-FSIHEZPISA-N
- Sourire: C(C(=O)O[C@H]1[C@]2([H])[C@@](OC(C)=O)(C[C@@H]([C@@]3([C@](C)(O)C(=O)O[C@]3(C2=C(C)[C@@H]1OC(=O)/C(/C)=C\C)[H])O)OC(CCC)=O)C)CCCCCC
Propriétés calculées
- Qualité précise: 650.33000
- Masse isotopique unique: 650.33022703g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 12
- Comptage des atomes lourds: 46
- Nombre de liaisons rotatives: 17
- Complexité: 1270
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 8
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 1
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 172
- Le xlogp3: 3.6
- Charge de surface: 0
Propriétés expérimentales
- Couleur / forme: Fluide.
- Dense: 1.23±0.1 g/cm3 (20 ºC 760 Torr),
- Point d'ébullition: 597.77°C (rough estimate)
- Indice de réfraction: 1.6390 (estimate)
- Solubilité: Insuluble (6.1E-3 g/L) (25 ºC),
- Le PSA: 171.96000
- Le LogP: 3.92790
- Solubilité: Pas encore déterminé.
- Couleur / forme: 10 mM in DMSO
- Sensibilité: Light Sensitive
Thapsigargin Informations de sécurité
-
Symbolisme:
- Mot signal:Danger
- Description des dangers: H315-H319-H334-H335
- Déclaration d'avertissement: P261-P305 + P351 + P338-P342 + P311
- Numéro de transport des marchandises dangereuses:UN 2811 6.1/PG 2
- Wgk Allemagne:3
- Code de catégorie de danger: 36/37/38-42
- Instructions de sécurité: S26; S36/37/39
- RTECS:RH0325700
-
Identification des marchandises dangereuses:
- Conditions de stockage:Powder -20°C 3 years In solvent -80°C 6 months -20°C 1 month
- Terminologie du risque:R36/37/38; R42
Thapsigargin PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
TRC | T339250-2.5mg |
Thapsigargin |
67526-95-8 | 2.5mg |
$ 283.00 | 2023-09-05 | ||
BAI LING WEI Technology Co., Ltd. | 552112-5MG |
Thapsigargin, 99%, from Thapsia garganica |
67526-95-8 | 99% | 5MG |
¥ 4099 | 2022-04-26 | |
SHENG KE LU SI SHENG WU JI SHU | sc-24017A-5mg |
Thapsigargin, |
67526-95-8 | ≥99% | 5mg |
¥2527.00 | 2023-09-05 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R025340-1mg |
Thapsigargin |
67526-95-8 | 99% | 1mg |
¥252 | 2024-05-22 | |
MedChemExpress | HY-13433-50mg |
Thapsigargin |
67526-95-8 | 99.78% | 50mg |
¥14500 | 2023-08-31 | |
Apollo Scientific | BIT4520-5mg |
Thapsigargin |
67526-95-8 | 5mg |
£252.00 | 2025-02-19 | ||
DC Chemicals | DC12070-250 mg |
Thapsigargin |
67526-95-8 | >98% | 250mg |
$1900.0 | 2022-03-01 | |
TRC | T339250-1mg |
Thapsigargin |
67526-95-8 | 1mg |
$ 150.00 | 2023-09-05 | ||
DC Chemicals | DC12070-1 g |
Thapsigargin |
67526-95-8 | >98% | 1g |
$3800.0 | 2022-03-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-QI630-1mg |
Thapsigargin |
67526-95-8 | ≥95% | 1mg |
¥873.0 | 2022-03-01 |
Thapsigargin Littérature connexe
-
Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165
-
Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
-
Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829
-
5. Back matter
67526-95-8 (Thapsigargin) Produits connexes
- 1377828-35-7(6-Chloro-2,8-dimethylquinolin-3-amine)
- 1056196-56-5(3',4',5'-Trifluoro-2-nitrobiphenyl)
- 878799-20-3(1-Boc-amino-butyl-3-amine)
- 159459-52-6(6-(1-Amino-ethyl)-4H-benzo1,4oxazin-3-one)
- 1805592-72-6(Ethyl 4-bromo-3-cyano-5-formylphenylacetate)
- 332388-32-6(<br>2-[3-Cyano-4-(3,4-dimethoxy-phenyl)-6-p-tolyl-pyridin-2-ylsulfanyl]-N,N-dip henyl-acetamide)
- 1564511-69-8(3-fluoro-3-4-(trifluoromethyl)phenylpropan-1-amine)
- 1797083-25-0(1-[(3,4-dimethoxyphenyl)methyl]-3-[4-(3-methoxypyrrolidin-1-yl)phenyl]urea)
- 1408076-05-0(trans-3-methoxycyclobutanecarboxylic acid)
- 72306-37-7(Methyl 2-cyclobutylacetate)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:67526-95-8)Thapsigargin

Pureté:99%/99%/99%/99%
Quantité:10mg/25mg/50mg/100mg
Prix ($):165.0/277.0/475.0/817.0